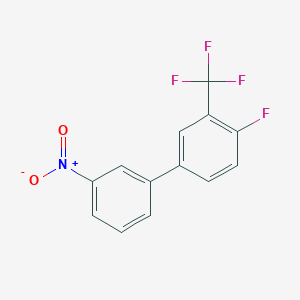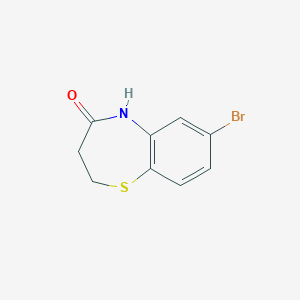
5-Cyclohexyl-3-ethyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-3-ethyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-ethyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins . This reaction is often catalyzed by metal catalysts such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-3-ethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert oxazole derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the oxazole ring by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized oxazoles .
Aplicaciones Científicas De Investigación
5-Cyclohexyl-3-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Cyclohexyl-3-ethyl-1,2-oxazole include other oxazole derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
5-cyclohexyl-3-ethyl-1,2-oxazole |
InChI |
InChI=1S/C11H17NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |
Clave InChI |
AVQBXRVJZAXRIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)



![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)

![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)





![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)

